molecular formula C22H34O3 B14639517 Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester CAS No. 56359-72-9

Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester

Cat. No.: B14639517
CAS No.: 56359-72-9
M. Wt: 346.5 g/mol
InChI Key: RZBSEGBMCJSSPZ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-(pentyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester
  • Cyclohexanecarboxylic acid, 4-tert-butyl, methyl ester
  • 4-tert-Butylcyclohexanecarboxylic acid

Uniqueness

Cyclohexanecarboxylic acid, 4-butyl-, 4-(pentyloxy)phenyl ester is unique due to its specific ester group and the presence of a pentyloxy substituent on the phenyl ring

Properties

CAS No.

56359-72-9

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C22H34O3/c1-3-5-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(10-12-19)8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3

InChI Key

RZBSEGBMCJSSPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCC

Origin of Product

United States

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